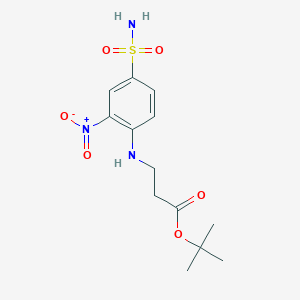

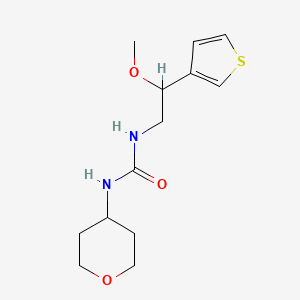

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate, also known as TBNAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBNAPA is a sulfonamide derivative and is widely used as a reagent in organic synthesis.

科学的研究の応用

Chemoselective Nitration

Chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite has been reported, highlighting an efficient method for converting aromatic sulfonamides into their mono-nitro derivatives. This process exhibits high selectivity for sulfonamide functionalized aryl systems, even in the presence of other sensitive functionalities, demonstrating the potential for selective modifications in complex molecules (Kilpatrick, Heller, & Arns, 2013).

Multi-coupling Reagent

The compound "3-Bromo-2-(tert-butylsulfonyl)-1-propene" acts as a versatile multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, showcasing the compound's utility as a synthetic equivalent for multiple synthons, indicating its role in the synthesis of complex organic structures (Auvray, Knochel, & Normant, 1985).

Oxidative Intermolecular Reactions

Tert-butyl nitrite has been identified as a versatile reagent in various oxidative intermolecular reactions. Its application spans from nitrosation and diazotization to nitration and oxidation, highlighting its role in activating molecular oxygen for initiating radical reactions. This wide range of applications underlines the compound's significance in organic synthesis, offering pathways for creating diverse organic compounds with potential applications in material science, pharmacology, and more (Li & Jia, 2017).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the critical role of the tert-butyl group in activating imines for nucleophilic addition. This methodology facilitates the synthesis of a wide range of enantioenriched amines, showcasing the importance of tert-butyl-based compounds in the development of chiral amines with applications in drug discovery and development (Ellman, Owens, & Tang, 2002).

特性

IUPAC Name |

tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)6-7-15-10-5-4-9(23(14,20)21)8-11(10)16(18)19/h4-5,8,15H,6-7H2,1-3H3,(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXTWPARQTOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)